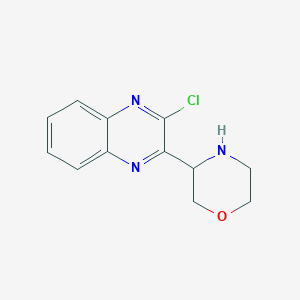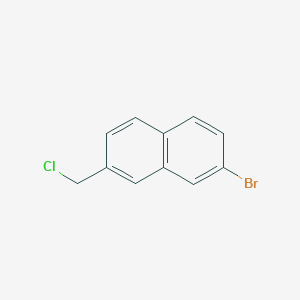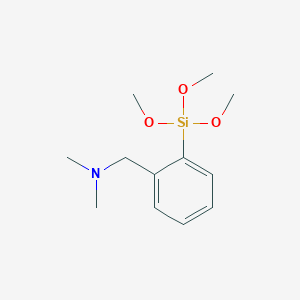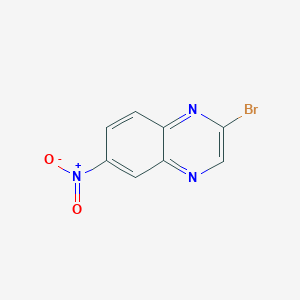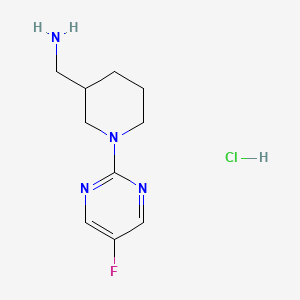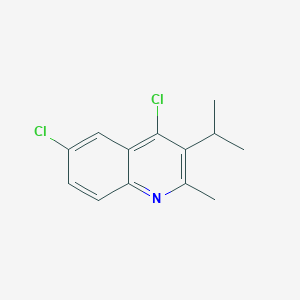
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopentylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-cyclopentylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or piperazine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a ligand for biological targets, making it useful in the study of receptor-ligand interactions.
Industry: It can be utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can inhibit its activity, leading to cell cycle arrest and potential anti-cancer effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: This compound has a similar structure but with an isopropyl group instead of a cyclopentyl group.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share the pyrimidine core but have different substituents, leading to varied biological activities.
Uniqueness
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is unique due to the presence of the cyclopentylpiperazine moiety, which can confer distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
6-(4-cyclopentylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H21N5/c14-12-9-13(16-10-15-12)18-7-5-17(6-8-18)11-3-1-2-4-11/h9-11H,1-8H2,(H2,14,15,16) |
Clave InChI |
SJZWOTXUUXZJCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCN(CC2)C3=NC=NC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


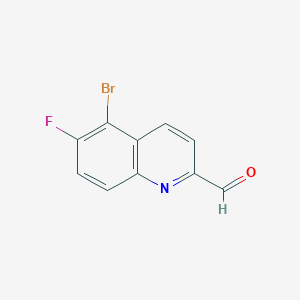


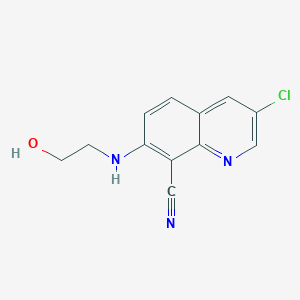
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
